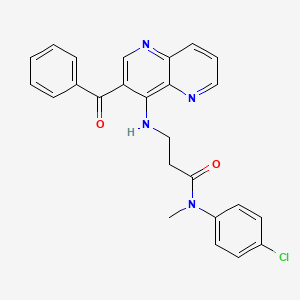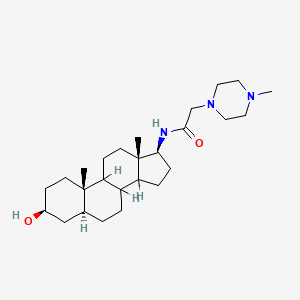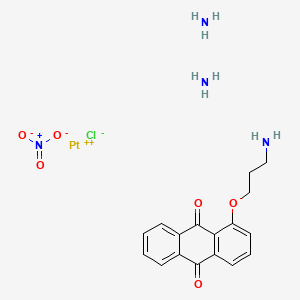
nPrearaUTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nPrearaUTP is a synthetic nucleotide analog that has garnered significant attention in recent years due to its unique properties and potential applications in various fields of science and industry. This compound is structurally similar to naturally occurring nucleotides but has been modified to enhance its stability and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nPrearaUTP typically involves a multi-step process that includes the protection of functional groups, coupling reactions, and deprotection steps. The initial step often involves the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the uracil base. The final step involves the phosphorylation of the nucleotide to produce the triphosphate form. Common reagents used in these reactions include phosphoramidites, protecting groups like TBDMS (tert-butyldimethylsilyl), and coupling agents such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pH, and solvent choice. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification, and large-scale reactors are employed to handle the increased volume of reactions.
Chemical Reactions Analysis
Types of Reactions
nPrearaUTP undergoes various chemical reactions, including:
Oxidation: This reaction can modify the uracil base, leading to the formation of uracil derivatives.
Reduction: Reduction reactions can alter the ribose sugar, affecting the overall stability of the nucleotide.
Substitution: Substitution reactions can occur at the phosphate groups, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific pH ranges to ensure the desired outcome.
Major Products
Scientific Research Applications
nPrearaUTP has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in nucleotide chemistry studies.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of nucleotide metabolism.
Industry: Used in the production of diagnostic reagents and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of nPrearaUTP involves its incorporation into nucleic acids, where it can interfere with normal nucleotide synthesis and function. This can lead to the inhibition of DNA and RNA polymerases, ultimately affecting cellular replication and transcription processes. The molecular targets of this compound include various enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthase.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to nPrearaUTP include other nucleotide analogs like azidothymidine (AZT), acyclovir, and gemcitabine. These compounds share structural similarities but differ in their specific modifications and applications.
Uniqueness
What sets this compound apart from these similar compounds is its enhanced stability and ability to be incorporated into nucleic acids without causing immediate degradation. This makes it particularly useful in long-term studies and applications where stability is crucial.
Properties
CAS No. |
119644-01-8 |
|---|---|
Molecular Formula |
C12H19N2O15P3 |
Molecular Weight |
524.20 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N2O15P3/c1-2-3-6-4-14(12(18)13-10(6)17)11-9(16)8(15)7(27-11)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,7-9,11,15-16H,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/b3-2+/t7-,8-,9+,11-/m1/s1 |
InChI Key |
MQYNFGJTPUBUGX-BUHFYHPRSA-N |
Isomeric SMILES |
C/C=C/C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


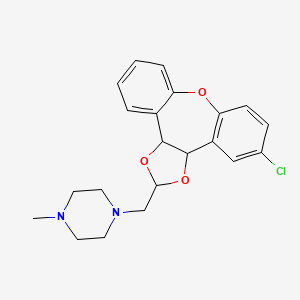
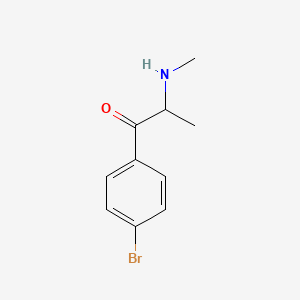
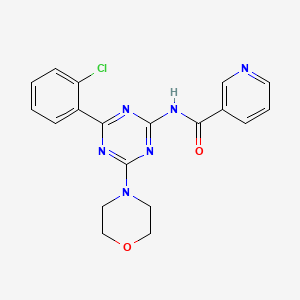




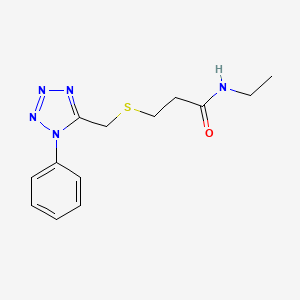

![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)

